bis(4-{(E)-[(4-nitrophenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate
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Overview
Description
1,4-BIS({4-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes nitrophenyl groups and imino linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS({4-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-nitrobenzaldehyde and 4-aminobenzene-1,4-dicarboxylate. These intermediates undergo condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4-BIS({4-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-BIS({4-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-BIS({4-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. The imino linkages may also play a role in binding to nucleic acids or other biomolecules, affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-nitrophenyl) carbonate
- Bis(4-nitrophenyl) phosphate
- Bis(4-nitrophenyl) methane
- Bis(4-nitrophenyl) sulfide
Uniqueness
1,4-BIS({4-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE stands out due to its unique combination of nitrophenyl and imino groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C34H22N4O8 |
---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
bis[4-[(4-nitrophenyl)iminomethyl]phenyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C34H22N4O8/c39-33(45-31-17-1-23(2-18-31)21-35-27-9-13-29(14-10-27)37(41)42)25-5-7-26(8-6-25)34(40)46-32-19-3-24(4-20-32)22-36-28-11-15-30(16-12-28)38(43)44/h1-22H |
InChI Key |
RKCWFVIEXPRFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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